molecular formula C13H11NO2S B8409018 2-[(3-Pyridylmethyl)thio]benzoic acid

2-[(3-Pyridylmethyl)thio]benzoic acid

Cat. No. B8409018
M. Wt: 245.30 g/mol
InChI Key: AYJGIISEEPZUAU-UHFFFAOYSA-N
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Patent
US07868026B2

Procedure details

To a solution of compound 3 (55.0 g, 0.212 mol) in MeOH/H2O (300 mL/50 mL) was added LiOH. H2O (17.8 g, 0.425 mol) in portions at 0° C. The reaction mixture was stirred at room temperature overnight and TLC showed the starting material was consumed. The solvent was removed under reduced pressure. The residue was diluted with water, and extracted with Et2O (2×1 L) to remove neutral impurities. The aqueous layer was adjusted to pH 3-4 with 1 N aq. HCl (50 mL) and extracted with EtOAc (2×1 L). The combined organic phases were washed with water (2×200 mL), brine (300 mL), dried over Na2SO4 and concentrated to afford compound 4 (35.0 g, 67%). This was used without further purification.
Name
compound 3
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
17.8 g
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][S:8][C:9]2[CH:18]=[CH:17][CH:16]=[CH:15][C:10]=2[C:11]([O:13]C)=[O:12])[CH:2]=1.[Li+].[OH-].O>CO.O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][S:8][C:9]2[CH:18]=[CH:17][CH:16]=[CH:15][C:10]=2[C:11]([OH:13])=[O:12])[CH:2]=1 |f:1.2,4.5|

Inputs

Step One
Name
compound 3
Quantity
55 g
Type
reactant
Smiles
N1=CC(=CC=C1)CSC1=C(C(=O)OC)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
300 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
17.8 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×1 L)
CUSTOM
Type
CUSTOM
Details
to remove neutral impurities
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×1 L)
WASH
Type
WASH
Details
The combined organic phases were washed with water (2×200 mL), brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC(=CC=C1)CSC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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